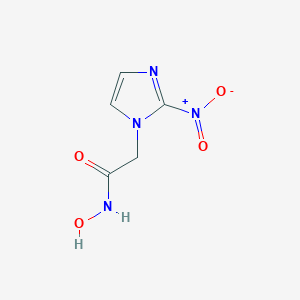
2-Nitroimidazole-1-acetohydroxamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitroimidazole-1-acetohydroxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6N4O4 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
2-Nitroimidazole-1-acetohydroxamic acid is characterized by the following chemical properties:
- Molecular Formula : C5H6N4O4
- Molecular Weight : 174.13 g/mol
- Chemical Structure : The compound features a nitro group and a hydroxamic acid moiety, which are crucial for its biological activity .
Oncology: Radiosensitization
One of the primary applications of 2-NI-AHA is in oncology, where it acts as a radiosensitizer. This property is particularly valuable for treating hypoxic tumors, which are often resistant to conventional radiotherapy due to their low oxygen levels. Nitroimidazoles, including 2-NI-AHA, undergo bioreductive activation in hypoxic conditions, leading to selective accumulation in tumor cells. This mechanism enhances the efficacy of radiation therapy by increasing the sensitivity of these cells to radiation .
Key Mechanisms :
- Bioreductive Activation : In hypoxic cells, 2-NI-AHA is reduced to form reactive intermediates that can damage DNA and disrupt cellular processes.
- Selective Targeting : The compound preferentially targets hypoxic tumor microenvironments, making it a promising candidate for enhancing radiotherapy outcomes .
Antimicrobial Activity
Beyond its application in cancer treatment, 2-NI-AHA exhibits antimicrobial properties against anaerobic bacteria and protozoa. Nitroimidazoles have historically been used to treat infections such as bacterial vaginosis and amoebiasis. The structural features of 2-NI-AHA contribute to its effectiveness against these pathogens by disrupting their metabolic processes .
Clinical Implications :
- Infection Treatment : The compound may serve as a therapeutic agent against infections caused by anaerobic organisms, similar to established nitroimidazole antibiotics like metronidazole .
Case Study 1: Radiosensitization in Hypoxic Tumors
A study highlighted the effectiveness of nitroimidazoles as radiosensitizers in solid tumors. The research demonstrated that compounds like 2-NI-AHA significantly increased tumor cell death when combined with radiotherapy. This was attributed to enhanced DNA damage due to the accumulation of reactive species generated from the bioreductive activation of the compound in hypoxic environments .
| Study | Findings |
|---|---|
| Kapoor et al., 2003 | Established the radiosensitizing properties of nitroimidazoles in cancer therapy. |
| PMC9038562 | Confirmed selective uptake of nitroimidazoles in hypoxic tumor cells, enhancing radiotherapy efficacy. |
Case Study 2: Antimicrobial Efficacy
Research has shown that 2-NI-AHA possesses significant antimicrobial activity against anaerobic bacteria. In vitro studies indicated that the compound effectively inhibited the growth of various pathogens, suggesting its potential use as an alternative treatment for infections resistant to standard therapies .
| Study | Findings |
|---|---|
| Crozet et al., 2021 | Highlighted the broad-spectrum antimicrobial activity of nitroimidazoles against anaerobic infections. |
属性
CAS 编号 |
117259-20-8 |
|---|---|
分子式 |
C5H6N4O4 |
分子量 |
186.13 g/mol |
IUPAC 名称 |
N-hydroxy-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C5H6N4O4/c10-4(7-11)3-8-2-1-6-5(8)9(12)13/h1-2,11H,3H2,(H,7,10) |
InChI 键 |
KAIQUJDTIFXCLP-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |
规范 SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NO |
Key on ui other cas no. |
117259-20-8 |
同义词 |
2-nitroimidazole-1-acetohydroxamic acid KIH 801 KIH 802 KIH-801 KIH-802 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















